6-chloro-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
6-Chloro-4-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-Chloro-4-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide shares similarities with other benzoxazine derivatives and sulfonyl-containing compounds.
- Similar compounds include 6-chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine and N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
Uniqueness
The uniqueness of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21ClN2O4S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
6-chloro-N-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O4S/c1-15-6-9-19(10-7-15)31(28,29)26-14-22(30-21-11-8-17(24)13-20(21)26)23(27)25-18-5-3-4-16(2)12-18/h3-13,22H,14H2,1-2H3,(H,25,27) |
InChI Key |
GYYUSLCGASVYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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